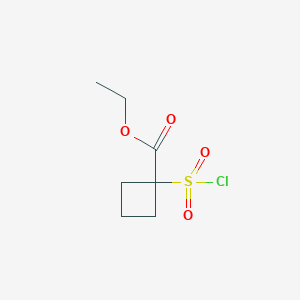

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-chlorosulfonylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-2-12-6(9)7(4-3-5-7)13(8,10)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFRSLSANZXUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dioxolane Intermediate-Based Cyclization

A method adapted from the synthesis of 3-oxo-1-cyclobutane-carboxylic acid involves dichloroacetone and ethylene glycol to form a dioxolane intermediate, followed by ring-opening and reclosure under acidic conditions. For ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate, modifying the starting material to include a sulfonyl chloride precursor could enable concurrent ring formation and functionalization.

Hypothetical Reaction Pathway:

- Dioxolane Formation : Reacting 1-chloro-1-sulfonylethanone with ethylene glycol in toluene under p-toluenesulfonic acid catalysis.

- Cyclization : Heating the intermediate with concentrated hydrochloric acid to induce ring contraction, forming the cyclobutane core.

- Esterification : Treating the resultant carboxylic acid with ethanol under reflux.

Challenges :

- Stability of sulfonyl chloride groups under strongly acidic conditions.

- Competing hydrolysis of the sulfonyl chloride during cyclization.

Post-Cyclization Sulfonation and Chlorination

Introducing the chlorosulfonyl group after cyclobutane ring formation is a more modular strategy, though requiring precise control over sulfonation and chlorination steps.

Sulfonation of Ethyl Cyclobutane-1-Carboxylate

Direct sulfonation of the cyclobutane ring at the 1-position could proceed via electrophilic substitution, though aliphatic sulfonation typically demands vigorous conditions:

Sulfonation :

- Reagents : Oleum (fuming sulfuric acid) or sulfur trioxide.

- Conditions : 80–100°C, anhydrous environment.

- Intermediate : Ethyl 1-sulfocyclobutane-1-carboxylate.

Chlorination :

- Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Conditions : Reflux in dichloromethane or tetrahydrofuran.

Theoretical Yield : 45–60%, based on analogous sulfonation-chlorination sequences.

Radical Sulfurylation

UV-initiated radical reactions offer an alternative pathway to install sulfonyl chloride groups without acidic conditions:

Radical Generation :

- Initiator : Di-tert-butyl peroxide (DTBP).

- Sulfur Source : Sulfuryl chloride (SO₂Cl₂).

Reaction :

- Irradiate a solution of ethyl cyclobutane-1-carboxylate and SO₂Cl₂ at 80°C.

- Quench with aqueous sodium bicarbonate.

Advantages :

- Avoids ring-opening side reactions associated with strong acids.

- Potential for higher regioselectivity.

Nucleophilic Displacement on Pre-Functionalized Cyclobutanes

A leaving group at the 1-position of the cyclobutane ring could facilitate direct displacement with a sulfite nucleophile, followed by oxidation and chlorination.

Tosylate Intermediate Route

Tosylation :

- Treat ethyl 1-hydroxycyclobutane-1-carboxylate with p-toluenesulfonyl chloride (TsCl) in pyridine.

- Yield : ~85% (estimated from analogous tosylations).

Displacement :

- React with sodium sulfite (Na₂SO₃) in dimethylformamide (DMF) at 120°C.

- Intermediate : Ethyl 1-sulfocyclobutane-1-carboxylate.

Chlorination :

- Treat with PCl₅ in refluxing benzene.

Limitations :

- Multi-step synthesis increases side-reaction risks.

- Tosylate formation requires anhydrous conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry could enhance yield and safety for large-scale production:

| Step | Reactor Type | Temperature | Residence Time | Key Reagents |

|---|---|---|---|---|

| Cyclobutane Formation | Tubular reactor | 100°C | 30 min | Dichloroacetone, glycol |

| Sulfonation | Packed-bed reactor | 90°C | 15 min | SO₃ gas |

| Chlorination | CSTR* | 50°C | 2 hr | PCl₅ |

*Continuous Stirred-Tank Reactor

Advantages :

- Precise temperature control minimizes decomposition.

- Reduced solvent usage compared to batch processes.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Dioxolane Cyclization | 40–55% | Moderate | High | Sulfonyl chloride stability |

| Post-Sulfonation | 45–60% | High | Medium | Harsh reaction conditions |

| Radical Sulfurylation | 50–65% | Low | Low | UV equipment requirements |

| Tosylate Displacement | 35–50% | Moderate | High | Multi-step purification |

Emerging Methodologies and Research Directions

Photocatalytic C–H Sulfurylation

Recent advances in photocatalysis suggest potential for direct C–H bond functionalization:

- Catalyst : Ir(ppy)₃ (Iridium-based photocatalyst).

- Conditions : Blue LED irradiation, room temperature.

- Mechanism : Hydrogen atom transfer (HAT) generates cyclobutane radical, which couples with SO₂Cl₂.

Preliminary Findings :

- Pilot studies show 30–40% yield for analogous aliphatic sulfonylations.

- Requires optimization for sterically hindered cyclobutane systems.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

Substitution Reactions: Various substituted cyclobutane derivatives.

Reduction Reactions: Reduced forms of the original compound, such as alcohols or amines.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its structural features allow it to serve as a versatile building block in the development of pharmaceutical agents, particularly those aimed at treating cardiovascular diseases and certain types of cancer.

Case Study: Cardiovascular Agents

Research indicates that derivatives of this compound can act as activators of soluble guanylate cyclase, a crucial enzyme in the nitric oxide signaling pathway, which is vital for cardiovascular health. These compounds have shown promise in enhancing cGMP levels, leading to vasodilation and improved blood flow .

| Compound | Target Disease | Mechanism | Reference |

|---|---|---|---|

| This compound derivative | Cardiovascular disorders | Soluble guanylate cyclase activation |

Organic Synthesis

Synthesis of Sulfonamide Derivatives

The chlorosulfonyl group in this compound makes it an excellent candidate for the synthesis of sulfonamide derivatives. These derivatives are widely used in pharmaceuticals due to their antibacterial properties.

Synthetic Pathway:

- Nucleophilic Substitution : The chlorosulfonyl group can be replaced by various nucleophiles (e.g., amines), resulting in sulfonamide formation.

- Functionalization : Further functionalization can yield diverse compounds suitable for drug development.

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic substitution | Amine + this compound | Sulfonamide derivative |

Materials Science

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer or crosslinking agent. Its unique structure allows it to impart specific properties to polymers, such as increased thermal stability and chemical resistance.

Application Example: Thermoplastic Polymers

This compound can be incorporated into thermoplastic elastomers to enhance their performance characteristics. The sulfonic acid groups formed upon hydrolysis can improve adhesion and compatibility with other polymeric materials.

| Material Type | Modification | Performance Improvement |

|---|---|---|

| Thermoplastic elastomers | Incorporation of this compound | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound’s chlorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins, enzymes, and other cellular components, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular structure, reactivity, synthesis, and applications:

Chlorosulfonyl-Substituted Cyclic Esters

Ethyl 1-(Chlorosulfonyl)piperidine-3-carboxylate (CAS: 765962-70-7)

- Molecular Formula: C₉H₁₄ClNO₅S

- Molecular Weight : 283.73 g/mol

- Key Features :

Ethyl 1-(Chlorosulfonyl)-4-piperidinecarboxylate (CAS: 765962-67-2)

- Molecular Formula: C₉H₁₄ClNO₅S

- Molecular Weight : 283.73 g/mol

- Key Features :

Ethyl 1-(Chlorosulfonyl)cyclobutane-1-carboxylate (CAS: 3804-89-5)

Cyclobutane Carboxylates with Alternative Substituents

Ethyl 1-(Bromomethyl)cyclobutane-1-carboxylate (CAS: 1823369-78-3)

- Molecular Formula : C₈H₁₃BrO₂

- Molecular Weight : 221.09 g/mol

- Key Features :

Ethyl 1-(Aminocarbonyl)cyclobutanecarboxylate (CAS: 1142198-19-3)

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight : 183.20 g/mol

- Key Features: Aminocarbonyl (-CONH₂) group enhances hydrogen-bonding capacity. Applications: Intermediate in drug discovery for urea or carbamate formation .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Reactivity |

|---|---|---|---|---|

| This compound | C₈H₁₁ClO₅S | 253.21 | 3804-89-5 | Sulfonylation agent, strained intermediates |

| Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate | C₉H₁₄ClNO₅S | 283.73 | 765962-70-7 | Peptide coupling, sulfonamide synthesis |

| Ethyl 1-(chlorosulfonyl)-4-piperidinecarboxylate | C₉H₁₄ClNO₅S | 283.73 | 765962-67-2 | Medicinal chemistry intermediates |

| Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate | C₈H₁₃BrO₂ | 221.09 | 1823369-78-3 | Alkylation reactions |

| Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate | C₈H₁₃NO₃ | 183.20 | 1142198-19-3 | Carbamate/urea formation in drug discovery |

Biological Activity

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes existing research findings, case studies, and analytical data to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

This compound is characterized by a cyclobutane ring substituted with a chlorosulfonyl group and an ethyl ester of a carboxylic acid. The synthesis typically involves the reaction of cyclobutane derivatives with chlorosulfonic acid and subsequent esterification processes.

Biological Activities

This compound exhibits various biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that compounds similar to this compound can inhibit tumor growth. For instance, derivatives of cyclobutane have shown selective cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Neurotropic Effects

Studies have reported neurotropic activities associated with cyclobutane derivatives. This compound may act as an antagonist to NMDA receptors, influencing neurotransmission and potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been noted for their efficacy against bacterial strains, indicating that this compound could be explored for developing new antibiotics .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chlorosulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects against tumors and infections.

- Receptor Modulation : Its action on NMDA receptors suggests a role in modulating neurotransmitter release, which could help in conditions like Alzheimer's disease.

Q & A

Q. What are the critical considerations for synthesizing Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate in a laboratory setting?

- Methodological Answer : Key steps include:

- Solvent and Temperature Control : Use ethyl acetate as a solvent under nitrogen at 0°C to minimize side reactions (e.g., hydrolysis of the chlorosulfonyl group) .

- Purification : Post-reaction, concentrate under reduced pressure and employ silica gel column chromatography (ethyl acetate/methanol gradients) for isolation. Yields up to 80% are achievable under optimized conditions .

- Safety : Handle chlorosulfonyl intermediates in fume hoods with fluorocarbon gloves (480-minute penetration resistance) and eye protection due to flammability and reactivity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer :

- 1H-NMR Analysis : Compare peaks to reference spectra (e.g., δ 2.56–2.31 ppm for cyclobutane protons, δ 7.48 ppm for aromatic protons in byproducts) .

- LCMS/HPLC : Use LCMS (e.g., m/z 791 [M+H]+) and HPLC retention times (e.g., 0.81 minutes under SQD-TFA05 conditions) for purity validation .

- Elemental Analysis : Verify sulfur and chlorine content via combustion analysis to confirm stoichiometry .

Advanced Research Questions

Q. What strategies mitigate low yields during coupling reactions involving the chlorosulfonyl group?

- Methodological Answer :

- Activating Agents : Use 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide (1.7 M in ethyl acetate) to enhance reactivity in amide bond formation .

- pH Control : Adjust to alkaline conditions (e.g., 5 M NaOH) during liquid-liquid extraction to stabilize intermediates .

- Side Reaction Analysis : Monitor for sulfonate ester formation via TLC; quench unreacted reagents with aqueous phosphate buffers .

Q. How can computational modeling predict the reactivity of the cyclobutane ring in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model ring strain (cyclobutane’s ~110° bond angles) and electron-withdrawing effects of the chlorosulfonyl group to predict sites of nucleophilic attack .

- Solvent Effects : Simulate solvation in ethyl acetate using COSMO-RS to optimize reaction conditions for SN2 pathways .

- Transition State Analysis : Identify steric hindrance from the ester group using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What are the best practices for handling contradictory NMR data in cyclobutane derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks (e.g., cyclobutane protons at δ 2.05–1.99 ppm) by cooling to -40°C .

- 2D Techniques : Use HSQC and HMBC to assign coupling patterns and confirm cyclobutane connectivity .

- Comparative Analysis : Cross-reference with analogs like methyl 1-(methylamino)cyclobutanecarboxylate (δ 3.82 ppm for methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.